

G-479: A Potent and Selective MEK Inhibitor for Cancer Research

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

G-479 is a potent and selective inhibitor of mitogen-activated protein kinase kinase (MEK), a key component of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a critical factor in the development and proliferation of a significant portion of human cancers. **G-479**, a novel 6,5 heterobicyclic compound, has demonstrated significant inhibitory activity against MEK1/2, leading to the suppression of tumor cell growth. This document provides a comprehensive overview of the chemical structure, biological activity, and the underlying signaling pathway of **G-479**, intended to serve as a technical resource for researchers in oncology and drug discovery.

Chemical Structure and Properties

G-479 is identified by the CAS number 1168092-22-5. Its chemical properties are summarized in the table below.

Property	Value
Molecular Formula	C16H15FIN5O4
Molecular Weight	487.22 g/mol
CAS Number	1168092-22-5



Chemical Structure:

Caption: 2D chemical structure of G-479.

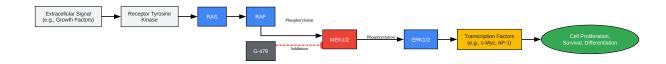
Synthesis of G-479

The synthesis of **G-479** was first described in a 2014 publication by Robarge et al. in Bioorganic & Medicinal Chemistry Letters. While the publicly available abstracts of this key paper describe the structure-based design and discovery of **G-479**, a detailed, step-by-step experimental protocol for its synthesis is not available in the public domain at the time of this writing. The synthesis is based on the creation of an imidazo[1,5-a]pyrazine core structure. Researchers seeking to replicate the synthesis of **G-479** are directed to the primary literature for potential access to the full experimental details.

Mechanism of Action: Targeting the RAS/RAF/MEK/ERK Pathway

G-479 functions as an allosteric inhibitor of MEK1 and MEK2.[1] The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that relays extracellular signals to the cell nucleus, regulating processes such as cell proliferation, differentiation, and survival. In many cancers, mutations in genes like BRAF and KRAS lead to the constitutive activation of this pathway, driving uncontrolled cell growth.

G-479 binds to a specific allosteric pocket on the MEK enzyme, distinct from the ATP-binding site. This binding event locks MEK in an inactive conformation, preventing its phosphorylation by the upstream kinase RAF. Consequently, MEK is unable to phosphorylate its only known substrates, ERK1 and ERK2. The inhibition of ERK phosphorylation halts the downstream signaling cascade, ultimately leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells with a dysregulated MAPK pathway.





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Caption: **G-479** inhibits the RAS/RAF/MEK/ERK signaling pathway.

Biological Activity and Preclinical Data

G-479 has demonstrated potent and selective inhibitory activity in a variety of preclinical studies. The available data on its biological activity are summarized below.

In Vitro Efficacy

G-479 has shown potent inhibition of cell proliferation in human cancer cell lines that harbor mutations in the BRAF gene, which leads to a constitutively active MAPK pathway.

Cell Line	Cancer Type	IC50 (μM)
HCT-116	Colorectal Carcinoma	0.049
A375	Malignant Melanoma	0.004

Data sourced from ChemicalBook.[1]

hERG Channel Inhibition

An important aspect of preclinical drug development is the assessment of off-target effects, particularly inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to cardiac arrhythmias. **G-479** has been evaluated for its hERG inhibitory potential.

Target	IC50 (μM)
hERG Channel	14

Data sourced from ChemicalBook.[1]

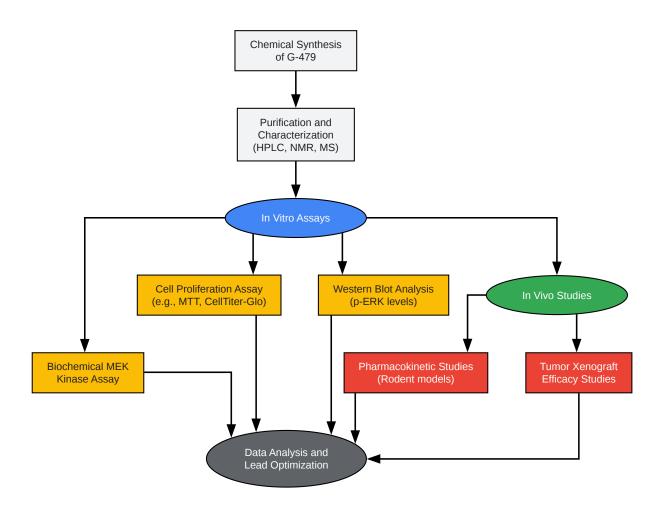
Pharmacokinetics



Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. **G-479** has been reported to exhibit good metabolic stability in liver microsomes and favorable pharmacokinetic characteristics in rat models.[1] However, specific quantitative data from these studies are not publicly available.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **G-479** are described in the primary literature. Below is a generalized workflow for evaluating a MEK inhibitor like **G-479**.



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Caption: General experimental workflow for the evaluation of G-479.

Conclusion

G-479 is a promising MEK inhibitor with potent activity against cancer cells driven by a dysregulated RAS/RAF/MEK/ERK pathway. Its favorable preclinical profile, including high potency and good metabolic stability, makes it a valuable tool for cancer research and a potential candidate for further drug development. This technical guide provides a foundational understanding of **G-479** for researchers in the field. For detailed experimental procedures, the primary scientific literature should be consulted.

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